molecular formula C26H26N4O7S2 B4133934 N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;oxalic acid

N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;oxalic acid

Cat. No.: B4133934
M. Wt: 570.6 g/mol
InChI Key: SRMYHUSPCXYVRI-UHFFFAOYSA-N
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Description

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl)benzamide oxalate is a complex organic compound that features a unique structure combining a benzamide moiety with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl)benzamide oxalate typically involves multiple steps The initial step often includes the formation of the thiazole ring, which can be achieved through a cyclization reaction involving appropriate thioamide and haloketone precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl)benzamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl)benzamide oxalate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or antimicrobial agent.

    Industry: The compound’s unique structure might make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl)benzamide oxalate exerts its effects likely involves interaction with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The exact pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(3,4-dimethoxyphenethyl)acetamide
  • 3,4-Dimethoxyphenethylamine
  • N-Acetyl-3,4-dimethoxyphenethylamine

Uniqueness

What sets N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4’-methyl-4,5’-bi-1,3-thiazol-2’-yl)benzamide oxalate apart is its unique combination of a benzamide moiety with a thiazole ring, which may confer distinct biological activities and chemical properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2.C2H2O4/c1-15-21(33-24(26-15)28-22(29)17-7-5-4-6-8-17)18-14-32-23(27-18)25-12-11-16-9-10-19(30-2)20(13-16)31-3;3-1(4)2(5)6/h4-10,13-14H,11-12H2,1-3H3,(H,25,27)(H,26,28,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMYHUSPCXYVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NCCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;oxalic acid
Reactant of Route 2
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;oxalic acid
Reactant of Route 3
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;oxalic acid
Reactant of Route 4
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide;oxalic acid

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